Dipotassium osmate

Vue d'ensemble

Description

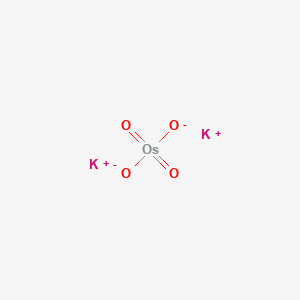

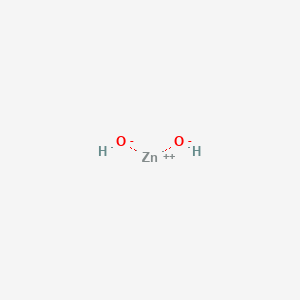

Dipotassium osmate, also known as Potassium osmate(VI) dihydrate, is a hydroscopic transition metal compound soluble in water and methanol . It is widely used as a reagent/catalyst to synthesize Os compounds .

Synthesis Analysis

Potassium osmate is prepared by reducing osmium tetroxide with ethanol . The reaction is as follows:

Alkaline oxidative fusion of osmium metal also affords this salt .

Molecular Structure Analysis

The complex anion of Dipotassium osmate is octahedral . Like related d2 dioxo complexes, the oxo ligands are trans . The Os=O and Os-OH distances are 1.75(2) and 1.99(2) Å, respectively . It is a relatively rare example of a metal oxo complex that obeys the 18e rule .

Chemical Reactions Analysis

Dipotassium osmate is used as a reagent for the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination . It is also used as a catalyst for asymmetric synthesis of carboranylated diols bearing two adjacent stereocenters . Furthermore, it is used to prepare Osmium complexes for voltammetric analysis of polysaccharides .

Physical And Chemical Properties Analysis

Dipotassium osmate is a diamagnetic purple salt . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .

Applications De Recherche Scientifique

Electron Microscopy Staining : Dipotassium tetramethyl osmate (DTMO) is valuable in electron microscopic studies of plant and fungal ultrastructure (Hinckley & Murphy, 1975).

Catalysis in Organic Chemistry : Dipotassium hexahalogeno-osmates K2OsX6 are used as catalytic precursors for the isomerization of olefins (Flamini & Giuliani, 1983).

Graphene Oxide Reduction : Dipotassium hydrogen phosphate is an efficient and environmentally friendly reducing agent for producing graphene oxide nanosheets (Zhang et al., 2013).

Battery Anode Material : Dipotassium terephthalate is a promising anode material for K-ion batteries, showing high capacity and retention (Ghosh et al., 2020).

Marine Natural Products : From the red alga Rhodomela larix, dipotassium osmate yields specific bromophenol derivatives (Weinstein et al., 1975).

Medical Applications : Chitosan/dipotassium orthophosphate hydrogel significantly reduces osteosarcoma and cardiac/dermal toxicity (Ta et al., 2009).

Dental Hypersensitivity Treatment : Dipotassium oxalate monohydrate-containing strips are used for dentinal hypersensitivity relief (Drake et al., 2018).

Aquatic Weed Control : Dipotassium salt of endothall, combined with copper or diquat, controls Hydrilla verticillata in aquatic environments (Pennington et al., 2001).

Skin Delivery System : Elastic liposomes with dipotassium glycyrrhizinate increase skin deposition of anti-inflammatory agents (Trotta et al., 2002).

Antiviral Activity : Dipotassium glycyrrhizinate exhibits inhibitory activity against porcine reproductive and respiratory virus (PRRSV) (Liu Hong-quan, 2013).

Bone Density Scanning : Dipotassium phosphate phantoms are used in CT scans to determine the mineral density of bone specimens (Chen & Lam, 1997).

Herbicide Degradation Study : The microbial degradation of dipotassium endothall in aquatic environments is influenced by sediment (Islam et al., 2018).

Anxiety Treatment in Dogs : Dipotassium clorazepate, combined with fluoxetine, treats anxiety disorders in dogs (Pineda et al., 2014).

Anxiolytic Drug Evaluation : Dipotassium clorazepate ('Tranxene') has been studied for its resemblance to diazepam in treating anxiety (Cooper et al., 1973).

Safety And Hazards

Dipotassium osmate is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers

One relevant paper titled “Chemical aspects of glycogen contrast-staining by potassium osmate” discusses the use of potassium osmate in combination with other additives such as potassium ferrocyanide and certain nitrogen heterocyclic compounds, such as triazoles . The paper explores the reaction sequence leading to contrast-stained glycogen, with a primary reaction being the formation of glycogen osmate .

Propriétés

IUPAC Name |

dipotassium;dioxido(dioxo)osmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.Os/q2*+1;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVOCSLPMGHXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Os](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Violet hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Potassium osmate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dipotassium osmate | |

CAS RN |

19718-36-6 | |

| Record name | Potassium osmate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019718366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate (OsO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium(VI) osmiate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM OSMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI6UL5029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)